2-Amino-4-{3-chloro-5-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl}-7-hydroxy-4H-chromene-3-carbonitrile
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Overview
Description
2-Amino-4-{3-chloro-5-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl}-7-hydroxy-4H-chromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound is of interest due to its potential pharmacological properties and its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-{3-chloro-5-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl}-7-hydroxy-4H-chromene-3-carbonitrile typically involves a multi-step process. One common method includes the condensation of 4-hydroxyquinolin-2(1H)-one with aldehydes and malononitrile in the presence of a catalyst . The reaction is usually carried out in refluxing ethanol, which provides a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-{3-chloro-5-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl}-7-hydroxy-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce various amines or alcohols.
Scientific Research Applications
2-Amino-4-{3-chloro-5-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl}-7-hydroxy-4H-chromene-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-4-{3-chloro-5-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl}-7-hydroxy-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structural features allow it to bind to these targets, potentially inhibiting or activating their function .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-cyano-4H-chromenes: These compounds share a similar core structure and exhibit comparable biological activities.
Indole Derivatives: Known for their diverse pharmacological properties, indole derivatives also have structural similarities and are used in similar research applications.
Uniqueness
What sets 2-Amino-4-{3-chloro-5-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl}-7-hydroxy-4H-chromene-3-carbonitrile apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C25H20ClFN2O4 |
---|---|
Molecular Weight |
466.9 g/mol |
IUPAC Name |
2-amino-4-[3-chloro-5-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]-7-hydroxy-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C25H20ClFN2O4/c1-2-31-22-10-15(9-19(26)24(22)32-13-14-5-3-4-6-20(14)27)23-17-8-7-16(30)11-21(17)33-25(29)18(23)12-28/h3-11,23,30H,2,13,29H2,1H3 |
InChI Key |
SIKFKHXUTXZCPG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N)Cl)OCC4=CC=CC=C4F |
Origin of Product |
United States |
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